molecular formula C13H11FN2S B7761538 N'-(4-fluorophenyl)-N-phenylcarbamimidothioic acid

N'-(4-fluorophenyl)-N-phenylcarbamimidothioic acid

Cat. No.: B7761538
M. Wt: 246.31 g/mol
InChI Key: KTNYUNOFVOQYRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is characterized by the presence of a phosphonic acid group and a hydroxyamino group attached to a three-carbon chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Hydroxyamino)propyl]phosphonic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-chloropropylphosphonic acid with hydroxylamine . The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of [3-(Hydroxyamino)propyl]phosphonic acid may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

[3-(Hydroxyamino)propyl]phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted phosphonic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

[3-(Hydroxyamino)propyl]phosphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(Hydroxyamino)propyl]phosphonic acid involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with target molecules, while the phosphonic acid group can participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to [3-(Hydroxyamino)propyl]phosphonic acid include:

Uniqueness

What sets [3-(Hydroxyamino)propyl]phosphonic acid apart is its unique combination of a hydroxyamino group and a phosphonic acid group, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various fields of research and industry .

Properties

IUPAC Name

N'-(4-fluorophenyl)-N-phenylcarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2S/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h1-9H,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNYUNOFVOQYRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.